Cas no 1803549-11-2 (4-Amino-6-cyano-2-iodo-3-(trifluoromethoxy)pyridine)
4-Amino-6-cyano-2-iodo-3-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-6-cyano-2-iodo-3-(trifluoromethoxy)pyridine
-
- Inchi: 1S/C7H3F3IN3O/c8-7(9,10)15-5-4(13)1-3(2-12)14-6(5)11/h1H,(H2,13,14)
- InChI Key: QEXABWIIEDKCSD-UHFFFAOYSA-N
- SMILES: IC1C(=C(C=C(C#N)N=1)N)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 276
- XLogP3: 2.1
- Topological Polar Surface Area: 71.9
4-Amino-6-cyano-2-iodo-3-(trifluoromethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026003521-500mg |
4-Amino-6-cyano-2-iodo-3-(trifluoromethoxy)pyridine |
1803549-11-2 | 97% | 500mg |
$960.40 | 2022-04-02 | |
| Alichem | A026003521-1g |
4-Amino-6-cyano-2-iodo-3-(trifluoromethoxy)pyridine |
1803549-11-2 | 97% | 1g |
$1,780.80 | 2022-04-02 |
4-Amino-6-cyano-2-iodo-3-(trifluoromethoxy)pyridine Related Literature
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 4-Amino-6-cyano-2-iodo-3-(trifluoromethoxy)pyridine
4-Amino-6-Cyano-2-Iodo-3-(Trifluoromethoxy)Pyridine: A Comprehensive Overview
The compound 4-Amino-6-Cyano-2-Iodo-3-(Trifluoromethoxy)Pyridine, identified by the CAS registry number CAS No. 1803549-11-2, is a highly functionalized aromatic heterocycle that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This pyridine derivative is characterized by the presence of multiple substituents, including an amino group at position 4, a cyano group at position 6, an iodo group at position 2, and a trifluoromethoxy group at position 3. These substituents confer unique electronic and steric properties to the molecule, making it a valuable building block for various applications.
Recent studies have highlighted the potential of 4-Amino-6-Cyano-2-Iodo-3-(Trifluoromethoxy)Pyridine in drug discovery efforts. The compound's ability to act as a versatile scaffold for constructing bioactive molecules has been exploited in the development of novel therapeutics targeting various diseases. For instance, researchers have utilized this compound as a precursor for synthesizing inhibitors of key enzymes involved in cancer progression and neurodegenerative disorders. The trifluoromethoxy group, known for its electron-withdrawing nature, plays a crucial role in modulating the electronic properties of the molecule, thereby enhancing its binding affinity to target proteins.
In addition to its role in medicinal chemistry, 4-Amino-6-Cyano-2-Iodo-3-(Trifluoromethoxy)Pyridine has found applications in materials science. The compound's ability to undergo various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, has made it an invaluable substrate for constructing advanced materials with tailored electronic properties. Recent advancements in this area have demonstrated the use of this compound in synthesizing organic semiconductors for applications in flexible electronics and optoelectronic devices.
The synthesis of 4-Amino-6-Cyano-2-Iodo-3-(Trifluoromethoxy)Pyridine typically involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. A common approach involves the iodination of a pyridine derivative followed by sequential introduction of amino and cyano groups through nucleophilic substitution or coupling reactions. The presence of the trifluoromethoxy group necessitates careful control over reaction conditions to avoid undesired side reactions.
From an environmental perspective, the handling and disposal of CAS No. 1803549-11-2 must adhere to established safety protocols to minimize ecological impact. The compound's stability under standard storage conditions ensures its suitability for long-term use in research and industrial settings.
In conclusion, 4-Amino-6-Cyano-2-Iodo-3-(Trifluoromethoxy)Pyridine stands as a testament to the ingenuity of modern chemical synthesis and its wide-ranging applications across diverse scientific disciplines. As research continues to uncover new functionalities and uses for this compound, its role in advancing science and technology is expected to grow significantly.
1803549-11-2 (4-Amino-6-cyano-2-iodo-3-(trifluoromethoxy)pyridine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)